N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-glycoprotein is a membrane protein that plays a crucial role in the efflux of drugs and other substances from cells, contributing to multidrug resistance in cancer therapy . N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is being developed to enhance the oral bioavailability of drugs that are substrates of P-glycoprotein .
Preparation Methods
The synthesis of N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving aromatic anilides and other intermediates . Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .
Chemical Reactions Analysis
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions may be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its aromatic rings and functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride exerts its effects by inhibiting P-glycoprotein, a membrane protein that pumps drugs and other substances out of cells. By inhibiting this protein, this compound increases the intracellular concentration of drugs that are substrates of P-glycoprotein, thereby enhancing their efficacy . The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein and blocking its drug efflux function .
Comparison with Similar Compounds
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride is compared with other P-glycoprotein inhibitors such as tariquidar and zosuquidar. While all these compounds inhibit P-glycoprotein, this compound is unique in its high selectivity and potency . It shows a higher selectivity for P-glycoprotein and greater potency compared to other inhibitors . Similar compounds include:
Tariquidar: Another third-generation P-glycoprotein inhibitor with similar applications but lower selectivity and potency.
Zosuquidar: A P-glycoprotein inhibitor with different chemical structure and pharmacokinetic properties.
This compound stands out due to its effectiveness in increasing the oral bioavailability of co-administered drugs and its potential to overcome multidrug resistance in cancer therapy .
Properties
CAS No. |
849675-88-3 |
---|---|
Molecular Formula |
C38H37ClN6O7 |
Molecular Weight |
725.2 g/mol |
IUPAC Name |
N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C38H36N6O7.ClH/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36;/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46);1H |
InChI Key |
KAQQJKZDBBMBEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.